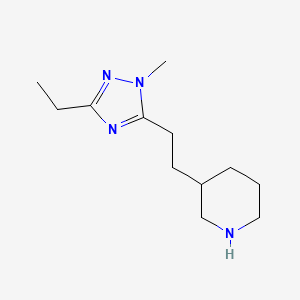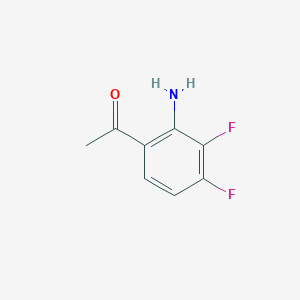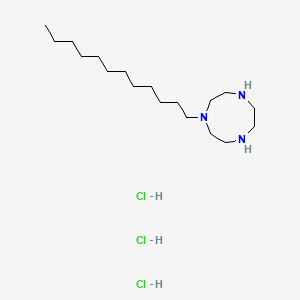
1-Dodecyl-1,4,7-triazonane trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-1,4,7-triazonane trihydrochloride is a chemical compound with the molecular formula C18H39N3·3HCl It is a trihydrochloride salt form of a triazacyclononane derivative, characterized by a long dodecyl chain attached to the nitrogen atoms of the triazacyclononane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyl-1,4,7-triazonane trihydrochloride typically involves the following steps:
Formation of Triazacyclononane Core: The triazacyclononane core can be synthesized through the cyclization of appropriate precursors, such as 1,4,7-triazacyclononane, under controlled conditions.
Attachment of Dodecyl Chain: The dodecyl chain is introduced via nucleophilic substitution reactions. For example, 1-dodecyl bromide can be reacted with the triazacyclononane core in the presence of a base like sodium hydride or potassium carbonate.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecyl-1,4,7-triazonane trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the dodecyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-Dodecyl-1,4,7-triazonane trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-dodecyl-1,4,7-triazonane trihydrochloride involves its interaction with biological membranes and proteins. The dodecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In drug delivery, it can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7-Triazacyclononane: The parent compound without the dodecyl chain.
1-Dodecyl-1,4,7-triazacyclononane: Similar structure but without the trihydrochloride form.
1-Dodecyl-1,4,7-triazacyclododecane: A larger ring structure with similar properties.
Uniqueness
1-Dodecyl-1,4,7-triazonane trihydrochloride is unique due to its combination of a triazacyclononane core and a long dodecyl chain, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly effective as a surfactant and in applications requiring membrane interaction.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications
Propiedades
Fórmula molecular |
C18H42Cl3N3 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
1-dodecyl-1,4,7-triazonane;trihydrochloride |
InChI |
InChI=1S/C18H39N3.3ClH/c1-2-3-4-5-6-7-8-9-10-11-16-21-17-14-19-12-13-20-15-18-21;;;/h19-20H,2-18H2,1H3;3*1H |
Clave InChI |
WHBALVPUMLBEFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCNCCNCC1.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



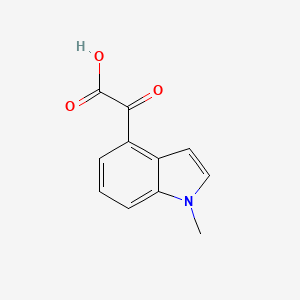
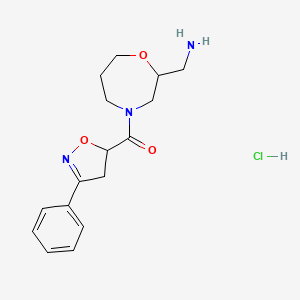

![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)

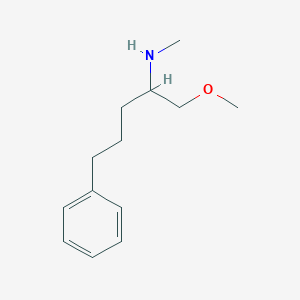

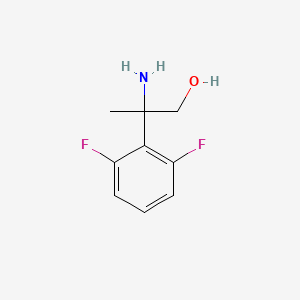
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
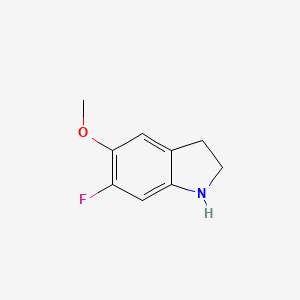
aminehydrochloride](/img/structure/B13532586.png)
